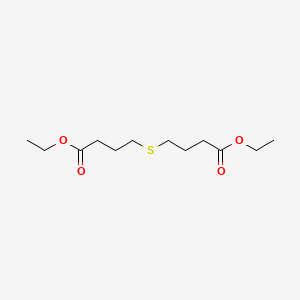![molecular formula C14H10Cl5NS B14001643 n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline CAS No. 6631-93-2](/img/structure/B14001643.png)
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a pentachlorophenyl group, a sulfanyl group, and a methyl group attached to the nitrogen atom of the aniline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline typically involves the following steps:
Formation of the Sulfanyl Intermediate: The pentachlorophenyl group is first reacted with a suitable thiol to form the pentachlorophenyl sulfanyl intermediate.
Alkylation of Aniline: The intermediate is then reacted with n-Methylaniline under controlled conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentachlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The pentachlorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions. The methyl group on the nitrogen atom increases the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Methylaniline: Lacks the pentachlorophenyl and sulfanyl groups, making it less reactive in certain chemical reactions.
n-Methyl-n-{[(trichlorophenyl)sulfanyl]methyl}aniline: Similar structure but with fewer chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Eigenschaften
CAS-Nummer |
6631-93-2 |
|---|---|
Molekularformel |
C14H10Cl5NS |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
N-methyl-N-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H10Cl5NS/c1-20(8-5-3-2-4-6-8)7-21-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ARFKDMUECABLBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


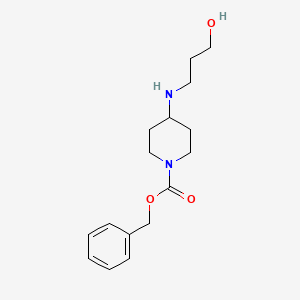
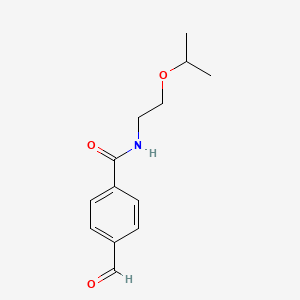
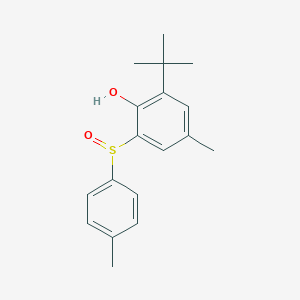

![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)

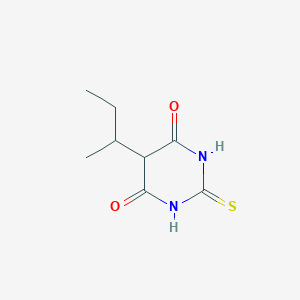

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
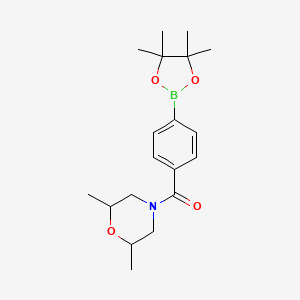

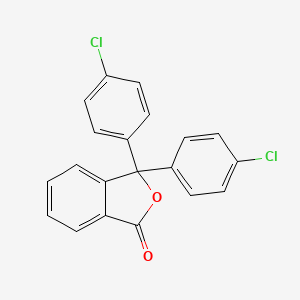
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
